molecular formula C9H12ClNO B105041 Ethyl benzimidate hydrochloride CAS No. 5333-86-8

Ethyl benzimidate hydrochloride

Cat. No.: B105041
CAS No.: 5333-86-8
M. Wt: 185.65 g/mol
InChI Key: MODZVIMSNXSQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl benzimidate hydrochloride (C₉H₁₂ClNO, MW 185.65) is an imidate ester widely used in organic synthesis. It serves as a key intermediate in the production of heterocyclic compounds such as thiadiazines, oxadiazines, and oxazolines . Notably, it is critical in synthesizing Voglibose, an α-glucosidase inhibitor for diabetes management, and exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis . Its reactivity stems from the electrophilic imidate carbon, enabling nucleophilic attacks by amines, thiols, and sulfonamides to form diverse scaffolds .

Properties

IUPAC Name

ethyl benzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODZVIMSNXSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063791
Record name Ethyl iminobenzoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-86-8
Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5333-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl benzimidate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl iminobenzoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl iminobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWZ9GU8WBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Protocol

  • Substrates: Benzonitrile derivatives (e.g., 4-substituted benzonitriles)

  • Alcohol: Ethanol (2.5 equivalents)

  • Catalyst: HCl gas (1.2 equivalents) diluted in nitrogen/argon (4:1 v/v)

  • Temperature: -10°C to 30°C

  • Workup: Direct filtration or neutralization with aqueous NaOH

Key Advantages:

  • Yield Enhancement: >93% isolated yield

  • Purity: >95% by HPLC

  • Reduced HCl Consumption: Dilution with inert gases minimizes HCl usage by 40%, mitigating equipment corrosion.

Mechanistic Insight:
The mixed gas system stabilizes the reactive iminium intermediate, reducing polymerization and hydrolysis side reactions. This is critical for scaling reactions to industrial levels.

Lewis Acid-Promoted Pinner Reaction

Recent advances employ Lewis acids like trimethylsilyl triflate (TMSOTf) to catalyze the Pinner reaction under milder conditions. This method, detailed in a 2013 PMC study, avoids gaseous HCl and enables esterification of sensitive substrates.

Reaction Scheme:

Benzonitrile+EthanolTMSOTf (2 equiv)Ethyl benzimidateHClEthyl benzimidate hydrochloride\text{Benzonitrile} + \text{Ethanol} \xrightarrow{\text{TMSOTf (2 equiv)}} \text{Ethyl benzimidate} \xrightarrow{\text{HCl}} \text{this compound}

Optimized Parameters:

  • Catalyst: TMSOTf (2.0 equivalents)

  • Solvent: Dichloroethane (DCE)

  • Temperature: 25°C

  • Reaction Time: 5 hours

Performance Metrics:

  • Yield: 82–85%

  • Functional Group Tolerance: Compatible with unprotected carboxylic acids and phenolic groups, unlike traditional methods.

Limitations:

  • Higher cost of TMSOTf compared to HCl

  • Requires post-reaction protonation with HCl to isolate the hydrochloride salt

Comparative Analysis of Preparation Methods

The table below contrasts the three primary synthetic routes based on yield, scalability, and practicality:

Parameter Traditional Pinner Modified Pinner (Mixed Gas) Lewis Acid (TMSOTf)
Yield 70–75%>93%82–85%
Catalyst Cost LowLowHigh
Reaction Conditions Harsh (0–5°C)Mild (-10–30°C)Mild (25°C)
Scalability ModerateHighLow
Environmental Impact High (HCl emissions)Reduced HCl usageLow
Purity 85–90%>95%90–92%

Critical Observations:

  • The modified Pinner method is optimal for industrial production due to its high yield and reduced corrosive byproducts.

  • Lewis acid catalysis suits laboratory-scale synthesis of derivatives requiring functional group compatibility .

Chemical Reactions Analysis

Ethyl benzimidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol, triethylamine, and various hydrochloride salts. The major products formed from these reactions are thiazole and thiazoline derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Ethyl benzimidate hydrochloride serves as a crucial intermediate for synthesizing diverse organic compounds. Notably, it is involved in the formation of thiazole and thiazoline derivatives through various chemical reactions such as substitution and condensation. For example:

  • Substitution Reactions : It reacts with R-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.
  • Condensation Reactions : The compound reacts with D-penicillamine methyl ester hydrochloride and triethylamine to produce methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .

2. Biology

In biological research, this compound is utilized to prepare compounds with potential antimicrobial and antifungal activities. Its derivatives, particularly those involving 1,2,4-triazole structures, have shown promise in pharmaceutical applications due to their diverse biological activities, including antibacterial and anticancer properties .

3. Medicine

This compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It has been used to create compounds that serve as internal standards for quantifying oxidative DNA damage markers, such as 8-[18O]hydroxy-2′-deoxyguanosine . This application highlights its importance in medical research related to DNA damage and repair mechanisms.

Case Study 1: Synthesis of Thiazoline Derivatives

A study demonstrated the synthesis of thiazoline derivatives using this compound as a precursor. The researchers reacted this compound with various amino acids under controlled conditions to yield thiazoline compounds that exhibited significant biological activity against specific bacterial strains .

Case Study 2: Antioxidant Activity

Another research paper focused on synthesizing new 1,2,4-triazole Schiff base derivatives from this compound. The resulting compounds were evaluated for their antioxidant properties, showing promising results that suggest potential therapeutic applications in oxidative stress-related diseases .

Data Table: Comparison of this compound Applications

Application AreaSpecific UsesNotable Compounds Derived
ChemistrySynthesis of thiazole/thiazoline derivatives(4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate
BiologyPreparation of antimicrobial agents1,2,4-triazole derivatives
MedicinePharmaceutical intermediates8-[18O]hydroxy-2′-deoxyguanosine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Ethyl benzimidate hydrochloride belongs to the imidate ester class, characterized by an O-alkyl imidic acid structure. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Structural Features Primary Applications
Ethyl benzimidate HCl C₉H₁₂ClNO 185.65 Benzyl-substituted ethyl imidate Heterocycle synthesis (thiadiazines, oxadiazines), Voglibose intermediate, peptide modification
Methyl benzimidate HCl C₈H₁₀ClNO 171.62 Benzyl-substituted methyl imidate Lipid conjugation, phosphoethanolamine modification
Methyl acetimidate HCl C₃H₈ClNO 109.56 Methyl-substituted acetimidate Peptide lysine modification (enhanced integrin antagonist potency)
Benzamidine HCl C₇H₉ClN₂ 156.61 Amidines (R-C(=NH)-NH₂) Enzyme inhibition (e.g., trypsin), anticoagulant research

Key Observations :

  • Ethyl vs. Methyl Imidates: Ethyl’s longer alkyl chain may improve solubility in organic solvents (e.g., ethanol, dioxane) compared to methyl derivatives, influencing reaction efficiency .
  • Benzyl vs. Acetate Substituents : The aromatic benzyl group in ethyl benzimidate stabilizes intermediates via resonance, favoring tautomerization in products (e.g., 2H-tautomers in thiadiazines are energetically favored by 42.94–93.19 kJ/mol) .
Ethyl Benzimidate HCl
  • Synthesis: Produced via the Pinner reaction, combining benzonitrile with ethanol under HCl gas or generated in situ using acetyl chloride .
  • Reactivity : Reacts with diamines (e.g., cyclohexane-1,2-diamine) to form oxadiazines (84% yield) and with sulfonamides to yield thiadiazines (65% yield) .
Methyl Acetimidate HCl
Benzamidine HCl
  • Synthesis: Prepared via sodium/ethanol reduction of benzonitrile derivatives, differing from imidate ester methodologies .

Physicochemical Properties

Property Ethyl Benzimidate HCl Methyl Acetimidate HCl Benzamidine HCl
Water Solubility Moderate (polar solvents) High High
Lipophilicity (LogP) ~1.5 (estimated) ~0.2 ~0.8
Melting Point Not reported 105–107°C 250°C (dec.)

Notes: Ethyl benzimidate’s higher lipophilicity may enhance membrane permeability in drug delivery applications compared to acetimidates.

Biological Activity

Ethyl benzimidate hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its biological activity stems from its structural characteristics, which allow it to interact with biological targets effectively. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and synthesis methods.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 5333-86-8
  • Molecular Formula : C9H10ClN2O2
  • Molecular Weight : 202.64 g/mol

The compound features an imidate moiety, which is known for its electrophilic nature, making it a versatile functional group in organic synthesis and biological applications.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to form reactive intermediates. The following mechanisms have been identified:

  • Electrophilic Reactions : The imidate group can react with nucleophiles, facilitating various biochemical transformations. This characteristic is particularly useful in synthesizing biologically active compounds .
  • Free Radical Scavenging : Research indicates that derivatives of ethyl benzimidate can act as free radical scavengers. For example, ethyl 3,4,5-trihydroxybenzimidate has been shown to inhibit free radical generation from NADPH oxidase, suggesting potential applications in oxidative stress-related conditions .
  • Enzyme Inhibition : Some studies suggest that ethyl benzimidate derivatives may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Therapeutic Applications

This compound and its derivatives have been explored for various therapeutic applications:

  • Antioxidant Activity : Compounds derived from ethyl benzimidate have demonstrated significant antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress .
  • Antimicrobial Properties : Some studies have indicated that ethyl benzimidate derivatives possess antimicrobial activity against certain bacterial strains, making them potential candidates for developing new antibiotics.
  • Cancer Research : Preliminary investigations into the anticancer properties of ethyl benzimidate derivatives suggest that they may induce apoptosis in cancer cells, although further research is needed to confirm these effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with ethyl amine under acidic conditions. The following table summarizes various synthetic methods reported in the literature:

MethodReactantsConditionsYield
Method ABenzoic acid + Ethyl amineAcidic medium85%
Method BBenzoyl chloride + Ethanol + AmineRoom temperature90%
Method CBenzimidazole + Ethanol + HClReflux80%

These methods highlight the versatility of this compound synthesis and its potential for further derivatization to enhance biological activity.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that ethyl 3,4,5-trihydroxybenzimidate significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .
  • Antimicrobial Efficacy : In a comparative study against common pathogens, ethyl benzimidate derivatives exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Testing : Research involving various cancer cell lines indicated that specific derivatives of ethyl benzimidate induced apoptosis through caspase activation pathways, supporting their role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl benzimidate hydrochloride
Reactant of Route 2
Ethyl benzimidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.